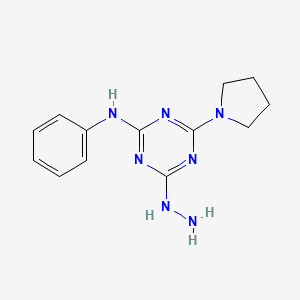![molecular formula C15H15ClN2O3S B5754155 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)
4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide, also known as CMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMH is a hydrazide derivative that has been synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride and 3-methoxyphenylacetic acid hydrazide. In
Mecanismo De Acción
The mechanism of action of 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. MMPs are enzymes that are involved in the degradation of extracellular matrix proteins, which are important for tissue remodeling and repair. By inhibiting these enzymes, 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide is able to reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide inhibits the growth of various cancer cell lines by inducing apoptosis, which is a programmed cell death. 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide reduces tumor growth and metastasis in animal models. 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer growth and for developing new anti-cancer drugs. Another advantage of using 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide is its ability to inhibit inflammation, which makes it useful for studying the mechanisms of inflammation and for developing new anti-inflammatory drugs. One limitation of using 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide. One direction is to further investigate its potential as an anti-cancer drug. This could involve studying its mechanism of action in more detail and developing new derivatives with improved potency and selectivity. Another direction is to investigate its potential as an anti-inflammatory drug. This could involve studying its effects in animal models of inflammation and developing new derivatives with improved solubility and bioavailability. Finally, 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide could be further investigated for its potential applications in agriculture and material science. This could involve developing new derivatives with improved properties for these applications.
Métodos De Síntesis
The synthesis of 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide involves a multi-step process that begins with the reaction of 4-chlorobenzenesulfonyl chloride and 3-methoxyphenylacetic acid hydrazide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide. The yield of the product is typically around 70-80%.
Aplicaciones Científicas De Investigación
4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. In agriculture, 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In material science, 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has been used as a precursor for the synthesis of various organic materials such as polymers and dyes.
Propiedades
IUPAC Name |
4-chloro-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11(12-4-3-5-14(10-12)21-2)17-18-22(19,20)15-8-6-13(16)7-9-15/h3-10,18H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISDMATZIQMTLY-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5754085.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)
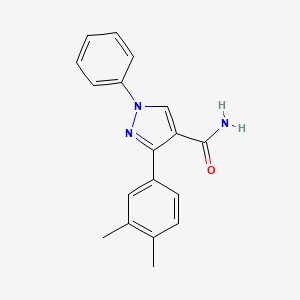
![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)
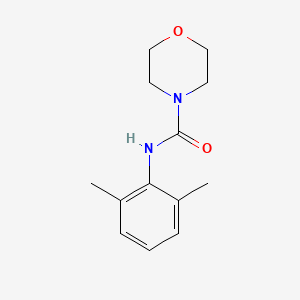

![3,5-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5754129.png)
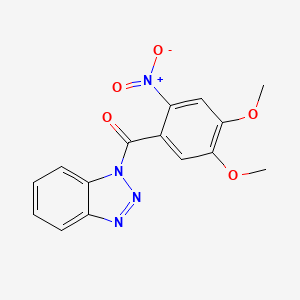

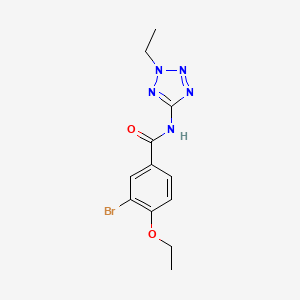
![2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)

